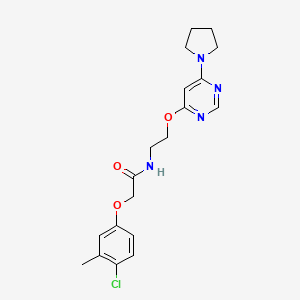

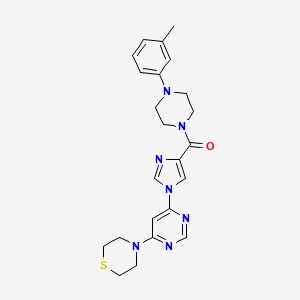

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

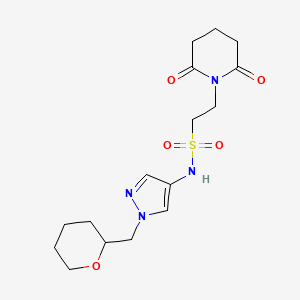

(2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride, also known as CBPMHCl, is a synthetic compound that is used in scientific research. It is a water-soluble, crystalline solid that has a variety of applications in the laboratory, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer in the storage of biological samples. CBPMHCl has a wide range of biochemical and physiological effects, and its use in scientific research has been increasing in recent years.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has explored the antiviral properties of pyrimidine derivatives, notably in compounds structurally related to (2-Cyclobutoxypyrimidin-4-yl)methanamine hydrochloride. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position have been investigated for their potential in inhibiting retrovirus replication in cell culture. These compounds, particularly when substituted with methyl groups, showed significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Bone Formation Rate Enhancement

The development of small molecules targeting the Wnt beta-catenin signaling pathway has led to the discovery of compounds with a 2-aminopyrimidine template, such as (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, showing a dose-dependent increase in trabecular bone formation rate in models. This suggests potential applications in the treatment of bone disorders (Pelletier, Lundquist, Gilbert, Alon, Bex, Bhat, Bursavich, Coleburn, Felix, Green, Green, Hauze, Kharode, Lam, Lockhead, Magolda, Matteo, Mehlmann, Milligan, Murrills, Pirrello, Selim, Sharp, Unwalla, Vera, Wrobel, Yaworsky, & Bodine, 2009).

Antimicrobial Activity

A study on multifunctional 2-amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines synthesized via multicomponent reaction demonstrated mild to moderate antimicrobial activity against several pathogenic bacteria and fungi, indicating the potential of pyrimidine derivatives in antimicrobial applications (Gupta, Jain, Madan, & Menghani, 2014).

Catalysis and Polymerization

Pyrimidine derivatives have been used as catalysts in the selective hydroxylation of alkanes, suggesting their utility in chemical synthesis and industrial processes. Specifically, diiron(III) complexes of tridentate 3N ligands, including pyrimidine-based ligands, have shown efficiency as catalysts, with implications for functional models of methane monooxygenases (Sankaralingam & Palaniandavar, 2014).

Propiedades

IUPAC Name |

(2-cyclobutyloxypyrimidin-4-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-6-7-4-5-11-9(12-7)13-8-2-1-3-8;/h4-5,8H,1-3,6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMSZUFEPKPFQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)

![8,11-dimethoxy-13-[3-(trifluoromethyl)benzyl]-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2729128.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2729130.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![6-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2729145.png)